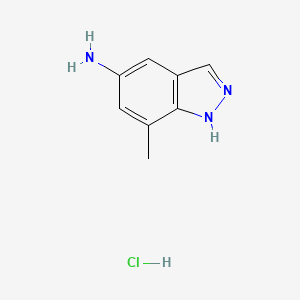

7-Methyl-1H-indazol-5-amine hydrochloride

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

The indazole nucleus is a cornerstone in modern drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities. nih.gov This scaffold is a key component in several FDA-approved drugs, underscoring its therapeutic relevance. rsc.orgpnrjournal.com The structural diversity of indazole analogs has captured the attention of researchers, leading to the exploration of their potential in treating a multitude of diseases. researchgate.net

Indazole-containing compounds are well-recognized for their roles as kinase inhibitors, which are crucial in cancer therapy. rsc.org Drugs such as Axitinib and Pazopanib, which feature the indazole core, are used in the treatment of various cancers by targeting specific tyrosine kinases. pnrjournal.comrsc.org The effectiveness of these molecules has spurred further research into designing novel indazole derivatives with potent anti-proliferative activities. rsc.orgrsc.org Beyond oncology, the indazole scaffold is integral to compounds with anti-inflammatory, antimicrobial, anti-HIV, and analgesic properties. nih.govresearchgate.netnih.gov For instance, some indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), which has implications for inflammatory conditions and neurodegenerative diseases. nih.govaustinpublishinggroup.com The ability of the indazole ring to act as a bioisosteric replacement for other aromatic systems, such as indole (B1671886), further broadens its applicability in designing new chemical entities with desired biological functions. pnrjournal.com The ongoing research in this area continues to uncover new applications for indazole-based compounds, solidifying their importance in the landscape of medicinal chemistry. researchgate.net

Overview of 7-Methyl-1H-indazol-5-amine Hydrochloride as a Research Compound

Within the extensive family of indazole derivatives, this compound serves as a specialized research compound. While not an end-product therapeutic agent itself, it functions as a critical building block or intermediate in the synthesis of more complex molecules for research purposes. calpaclab.com Its structure, featuring a methyl group at the 7-position and an amine group at the 5-position of the indazole core, provides specific points for chemical modification. These functional groups are instrumental in constructing larger, more elaborate molecular architectures, often through reactions such as Suzuki coupling or amide bond formation. mdpi.com

The utility of aminodazoles, such as 7-Methyl-1H-indazol-5-amine, is well-established in the creation of libraries of compounds for screening in drug discovery programs. mdpi.com The amine group, in particular, is a versatile functional handle for introducing a variety of substituents to explore the structure-activity relationships of a target molecule. The hydrochloride salt form of this amine is common for research chemicals, as it often enhances stability and solubility in aqueous media, facilitating its use in laboratory settings. This compound is intended strictly for research and manufacturing use, not for direct medical or consumer applications. calpaclab.com

Below is a data table summarizing the key chemical properties of the base compound, 7-Methyl-1H-indazol-5-amine.

| Property | Value |

| CAS Number | 844882-18-4 chemsrc.com |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Synonym | 5-Amino-7-methyl-1H-indazole |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methyl-1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-5-2-7(9)3-6-4-10-11-8(5)6;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLUFCMZVURWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 1h Indazol 5 Amine Hydrochloride and Its Analogs

Strategies for Indazole Core Formation

The formation of the bicyclic indazole ring is the foundational stage of the synthesis. This can be achieved through several reliable methods, including condensation reactions and intramolecular cyclizations.

A prevalent and effective method for constructing the indazole core involves the condensation of a hydrazine (B178648) species with a suitably substituted carbonyl compound, such as an o-halobenzaldehyde. For instance, the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) is a practical route to synthesize various indazole derivatives. This reaction proceeds via nucleophilic attack of hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nitrogen atom displaces the fluorine atom to close the ring. nih.gov

A key precursor for the title compound, 7-methyl-5-nitro-1H-indazole, can be synthesized using this logic, likely starting from a precursor like 2-fluoro-3-methyl-5-nitrobenzaldehyde (B8026094) and reacting it with hydrazine.

The versatility of this condensation approach is highlighted by its application to a range of substituted precursors, as detailed in the table below.

| Starting Aldehyde | Hydrazine Derivative | Product | Yield |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | 5-Nitro-1-phenyl-1H-indazole | 90% |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-5-nitro-1H-indazole | 85% |

| 2-Fluoro-5-nitroacetophenone | 4-Trifluoromethylphenylhydrazine | 3-Methyl-5-nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole | 70% |

| This table presents data derived from studies on the synthesis of 1-aryl-5-nitro-1H-indazoles, illustrating the condensation and SNAr cyclization strategy. nih.gov |

Intramolecular cyclization represents another major strategy for forming the indazole ring. These methods often involve generating a reactive intermediate that subsequently cyclizes to form the bicyclic system.

One such approach is the reductive cyclization of o-nitro-ketoximes or related imines (Cadogan cyclization). In this type of reaction, an ortho-nitrobenzaldehyde is first condensed with an amine to form an imine (Schiff base). This intermediate is then treated with a reducing agent, such as a phosphine, which facilitates the cyclization and formation of the N-N bond, yielding the indazole. researchgate.net

Another powerful technique is the intramolecular C-H amination of arylhydrazones. This method can be mediated by transition metals like silver or copper. researchgate.net The process starts with a hydrazone, which undergoes an oxidative cyclization where a C-H bond on the aryl ring is functionalized to form the new N-N bond of the indazole ring. A proposed pathway for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an analog, involves the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate, where cyclization occurs regioselectively. chemrxiv.org

A patent describes a general method for preparing 1H-indazole derivatives through the diazotization and subsequent intramolecular cyclization of substituted anilines, such as 4,6-dimethyl-2-nitroaniline, to form the corresponding indazole. chemicalbook.comgoogle.com

Introduction of Amine Functionality

The amine group at the C-5 position is a defining feature of the target molecule. Its introduction is most commonly achieved by the reduction of a precursor containing a nitro group at the same position.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of 7-Methyl-1H-indazol-5-amine, the precursor 7-Methyl-5-nitro-1H-indazole is subjected to reduction. achemblock.com A variety of reducing agents can be employed for this purpose.

Commonly used methods include the use of metals in acidic media, such as iron powder with hydrochloric acid or ammonium (B1175870) chloride, or tin(II) chloride (SnCl2) in an alcohol solvent. chemrxiv.orggoogle.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel, is another highly effective and clean method for this transformation.

| Nitro-Indazole Precursor | Reducing Agent/Conditions | Amino-Indazole Product | Yield |

| 4-Nitroindazoles | Anhydrous SnCl2 in alcohol | 4-Aminoindazole derivatives | Not specified |

| 6-Nitro-tetrahydro-benzo[g]indazoles | Fe powder, HCl, EtOH:H2O | 6-Amino-tetrahydro-benzo[g]indazole | 25-75% |

| General Nitro-indazole (Patent) | Iron, Ammonium Chloride | Amino-indazole | Not specified |

| This table shows various reported methods for the reduction of nitroindazoles to their corresponding amines. chemrxiv.orggoogle.com |

Upon successful reduction to 7-Methyl-1H-indazol-5-amine, the final hydrochloride salt is typically formed by treating a solution of the amine with hydrochloric acid, often dissolved in a solvent like ethanol (B145695) or diethyl ether, which causes the salt to precipitate. acs.org

While often used to form the indazole ring itself from an aniline (B41778) precursor (as in 2.1.2), diazotization can also be a key step in more complex constructions of functionalized heterocyclic systems. The process involves converting a primary aromatic amine into a diazonium salt using a nitrite (B80452) source (e.g., NaNO2) under acidic conditions. This reactive diazonium intermediate can then undergo intramolecular cyclization by attacking another part of the molecule to form a new ring. google.com

For example, the synthesis of fused 1,2,3-triazinone systems can be achieved through a tandem diazotization/cyclization reaction of amide precursors, demonstrating the power of this strategy to build new heterocyclic rings onto existing scaffolds. google.com This general principle is a cornerstone of heterocyclic chemistry for creating N-N bonds within ring systems.

Regioselective Functionalization and Derivatization

The creation of analogs of 7-Methyl-1H-indazol-5-amine hydrochloride relies on the ability to selectively introduce or modify functional groups at specific positions on the indazole core. The indazole ring system presents challenges and opportunities for regioselective reactions due to the presence of two nitrogen atoms (N1 and N2) and several carbon atoms on the benzene (B151609) ring.

N-alkylation or N-arylation of an NH-indazole often yields a mixture of N1 and N2 substituted products. The ratio of these isomers can be controlled by the choice of reaction conditions, such as the base, solvent, and electrophile. googleapis.com For instance, certain conditions might favor the formation of the thermodynamically more stable N1-substituted product, while other conditions can be tuned to yield the N2 isomer.

Functionalization of the benzene portion of the indazole ring, such as halogenation, is also a key strategy. Introducing a bromine or iodine atom onto the ring provides a chemical handle for further modifications via metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the synthesis of a diverse library of indazole analogs. chemrxiv.org

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of functionalized indazoles, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. mit.edu The Suzuki-Miyaura coupling, in particular, is a powerful tool for introducing aryl or other organic fragments onto the indazole scaffold. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling for creating 1,3-diarylsubstituted and 5-heteroaryl-1H-indazoles. acs.orgresearchgate.net These reactions typically involve the coupling of a bromoindazole with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net For instance, the coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid proceeds in good yields using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base. researchgate.net

A significant advancement is the direct Suzuki-Miyaura cross-coupling on unprotected (NH) indazoles, which circumvents the need for protection-deprotection steps, thus improving step economy. nih.gov This has been effectively achieved using microwave irradiation, which can accelerate the reaction and, in some cases, even facilitate concomitant deprotection of protecting groups like N-Boc. acs.orgnih.gov One study found that using a catalyst system of Pd(PPh₃)₄ with Cs₂CO₃ in a 1,4-dioxane/EtOH/H₂O mixture under microwave irradiation at 140 °C gave the best results for coupling 3-bromoindazoles with various boronic acids. nih.gov

Furthermore, cascade reactions incorporating Suzuki-Miyaura coupling have been developed for the efficient one-pot synthesis of complex fused heterocyclic systems like benzo[g]indazoles. acs.org These methods showcase the versatility of palladium catalysis in rapidly building molecular complexity from simple indazole precursors. acs.org

Electrophilic Aromatic Substitution on the Indazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings, including the benzene portion of the indazole scaffold. exlibrisgroup.comresearchgate.net These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring, allowing for the introduction of various functional groups. researchgate.net

On the indazole ring, EAS reactions such as halogenation are key for creating precursors for cross-coupling reactions. For example, the direct bromination of a substituted indazole can be achieved using N-bromosuccinimide (NBS) in a strong acid like 96% H₂SO₄. However, regioselectivity is a critical consideration, as substitution can occur at different positions on the benzene ring, influenced by the existing substituents.

Alkylation of the indazole nitrogens is another form of electrophilic substitution that is highly dependent on reaction conditions. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products. The regioselectivity can be controlled by factors such as the choice of base, solvent, and the nature of the electrophile. For instance, studies have shown that using cesium carbonate can favor N1 substitution through a chelation mechanism, while other conditions might favor the N2 product. The position of substituents on the indazole ring also exerts a strong electronic and steric influence on the N1/N2 regioselectivity of alkylation. For example, an electron-withdrawing nitro group at the C7 position was found to direct alkylation preferentially to the N2 position.

Stereoselective Syntheses of Chiral Analogs

The development of stereoselective methods to produce chiral indazole analogs is of high interest for pharmaceutical applications, as different enantiomers can have distinct biological activities. nih.gov Several modern asymmetric catalytic strategies have been successfully applied to the indazole scaffold.

One notable approach is the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. acs.orgnih.govacs.org This method allows for the highly enantioselective synthesis of C3-allylated 1H-indazoles bearing a quaternary stereocenter. nih.govacs.org The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the chiral ligand and the substrate. nih.govacs.org This technique provides a direct route to chiral C3-functionalized indazoles, which are otherwise difficult to access. acs.org

Another powerful strategy involves organocatalysis. An asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been developed. acs.orgresearchgate.net This iminium/enamine cascade process leads to the formation of enantioenriched fused polycyclic indazole structures. acs.orgresearchgate.net By varying the indazole substrate and the Michael acceptor, a range of synthetically valuable chiral architectures can be accessed. researchgate.net

Additionally, enantiospecific syntheses have been reported for indazole-3-carboxamide derivatives, which are known for their biological activity. nih.gov These methods start from chiral precursors to build the final molecule, ensuring the desired stereochemistry. The separation of enantiomers using chiral high-performance liquid chromatography (HPLC) is also a crucial technique for obtaining stereopure compounds. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

Optimizing synthetic routes to indazole derivatives is crucial for efficient research-scale production, focusing on improving yields, simplifying procedures, and reducing costs. benthamdirect.com This involves careful selection of catalysts and reaction conditions, as well as the application of modern synthetic principles.

Catalyst Selection and Reaction Condition Optimization

The efficiency of palladium-mediated cross-coupling reactions for indazole synthesis is highly dependent on the choice of catalyst and other reaction parameters. nih.govacs.org Systematic screening of catalysts, ligands, bases, and solvents is a common strategy to identify optimal conditions.

For the Suzuki-Miyaura coupling of 5-bromoindazoles, a study compared several palladium catalysts. researchgate.net The results, summarized in the table below, identified Pd(dppf)Cl₂ as the most effective catalyst for the coupling with N-Boc-2-pyrroleboronic acid, providing a superior yield compared to other common catalysts like Pd(PPh₃)₄ and Pd(OAc)₂. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 65 |

| Pd(OAc)₂/SPhos | K₂CO₃ | DME | 80 | 70 |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 78 |

| Data sourced from a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole. researchgate.net |

The choice of base and solvent system is also critical. Bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed, and their effectiveness can vary depending on the specific substrates and catalyst used. researchgate.netnih.gov Microwave-assisted synthesis has emerged as a valuable technique for optimization, often leading to shorter reaction times and improved yields compared to conventional heating. acs.orgnih.gov For instance, the optimization of a direct Suzuki coupling of free (NH) indazoles found that microwave irradiation was superior to conventional heating, and a combination of Pd(PPh₃)₄ and Cs₂CO₃ was the optimal catalyst-base pair. nih.gov

Green Chemistry Principles in Chemical Synthesis

The application of green chemistry principles to the synthesis of indazoles aims to reduce the environmental impact of chemical processes. nih.gov This includes the use of sustainable materials, safer solvents, and more efficient, waste-reducing reaction designs.

A significant green approach is the use of heterogeneous catalysts, which can be easily recovered and reused. For example, copper oxide nanoparticles supported on activated carbon (CuO@C) have been developed as an efficient and recyclable catalyst for the synthesis of 2H-indazoles. This system allows for the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) under ligand-free conditions.

The choice of solvent is another key aspect of green synthesis. Polyethylene glycol (PEG) has been utilized as a green, recyclable solvent for the synthesis of 2H-indazoles, replacing more hazardous volatile organic compounds. One-pot and tandem reactions represent another green strategy by reducing the number of separate workup and purification steps, thereby minimizing solvent use and waste generation. The development of cascade reactions, such as a one-pot Suzuki-Miyaura coupling followed by an aldol (B89426) condensation, exemplifies this efficient and more sustainable approach to building complex indazole-based molecules. acs.org

Chemical Reactivity and Derivatization Strategies in Research

Oxidation and Reduction Pathways of the Indazole Moiety

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, exhibits a rich and complex reactivity profile. While specific studies on the oxidation and reduction of 7-Methyl-1H-indazol-5-amine are not extensively documented, the general behavior of the indazole nucleus provides a strong indication of its potential transformations.

Oxidation of the indazole ring can be challenging to control due to the presence of multiple reactive sites. However, under specific conditions, oxidation can lead to the formation of various products. For instance, the benzene portion of the bicyclic system can undergo oxidation to form quinone-like structures, though this often requires harsh reagents and can lead to ring-opening side reactions. The pyrazole ring, being electron-rich, is also susceptible to oxidative degradation.

More controlled transformations often involve the functionalization of the indazole ring through electrophilic substitution reactions. A notable example, analogous to the reactivity of 7-Methyl-1H-indazol-5-amine, is the regioselective bromination of 4-substituted 1H-indazoles. nih.gov In these cases, treatment with N-bromosuccinimide (NBS) can lead to the selective introduction of a bromine atom at the C7 position of the indazole ring. nih.gov This transformation highlights the nucleophilic character of the indazole core and its ability to react with electrophiles. The reaction conditions for such brominations are crucial, with factors like the solvent and temperature influencing the regioselectivity and yield of the desired product. nih.gov

Reduction of the indazole ring is also a feasible transformation. Catalytic hydrogenation, for example, can lead to the saturation of the benzene part of the molecule, yielding tetrahydroindazole (B12648868) derivatives. The specific outcome of the reduction is highly dependent on the catalyst used, the reaction conditions (temperature and pressure), and the presence of other functional groups in the molecule.

Nucleophilic and Electrophilic Reactions of the Amine Group

The primary amine group at the 5-position of 7-Methyl-1H-indazol-5-amine is a key handle for a variety of derivatization strategies. Its nucleophilic nature allows it to readily participate in reactions with a wide range of electrophiles.

Acylation Reactions: A prominent application of 7-Methyl-1H-indazol-5-amine is its use in the synthesis of amide derivatives. This is exemplified in the development of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. acs.orgnih.gov In these syntheses, the amine group of the indazole derivative is coupled with carboxylic acids to form amide bonds, a fundamental transformation in the construction of complex drug molecules. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Coupling Reagents | Product Type | Reference |

| 7-Methyl-1H-indazol-5-amine derivative | Carboxylic acid | Not specified | Amide | acs.orgnih.gov |

Cross-Coupling Reactions: The amine group can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov While the primary amine itself is not directly involved in the coupling, it can be transformed into a more suitable functional group, such as a halide, to participate in these reactions. Alternatively, the amine can direct the metallation of the indazole ring, facilitating subsequent cross-coupling.

Condensation Reactions: The amino group is also capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or larger cyclic structures. This type of reactivity is fundamental in the construction of various heterocyclic systems.

Formation of Complex Indazole Derivatives as Research Probes

The strategic derivatization of 7-Methyl-1H-indazol-5-amine has led to the creation of sophisticated molecules that serve as research probes to investigate biological systems. A prime example is the development of CGRP receptor antagonists. acs.orgnih.gov These complex molecules, which incorporate the 7-methyl-1H-indazol-5-yl moiety, have been instrumental in elucidating the structure and function of the CGRP receptor. acs.org

By incorporating the indazole derivative into a larger molecular scaffold, researchers have been able to develop antagonists that bind with high affinity and selectivity to the CGRP receptor. acs.orgnih.gov The structural details of the binding interactions of these antagonists, including the hydrogen bonding between the indazole amino group and the receptor, have been revealed through structural biology studies. acs.org These findings provide crucial insights into the molecular basis of CGRP receptor antagonism and guide the design of future therapeutic agents.

The synthesis of such complex derivatives often involves a multi-step approach, utilizing the reactivity of both the indazole ring and the amine group. For instance, the indazole core can be functionalized through cross-coupling reactions to introduce diverse substituents, while the amine group can be modified through acylation or other transformations to attach linkers or other pharmacophoric elements. nih.gov

Role as a Precursor in Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. While there are no specific reports detailing the use of 7-Methyl-1H-indazol-5-amine hydrochloride in MCRs, its structural features suggest its potential as a valuable precursor in this area.

The presence of a primary amine group makes it a suitable candidate for a variety of MCRs, such as the Ugi and Passerini reactions. In these reactions, the amine component reacts with a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) to generate complex acyclic or heterocyclic products.

Furthermore, the bifunctional nature of 7-Methyl-1H-indazol-5-amine, with its nucleophilic amine and the reactive indazole ring, opens up possibilities for its participation in novel MCRs that lead to the formation of unique polycyclic scaffolds. The development of such reactions would provide efficient access to libraries of novel indazole-containing compounds with potential applications in drug discovery and materials science.

Biological Activities and Molecular Mechanisms of Action in Preclinical Research

Antitumor Activity Research

The antitumor potential of compounds derived from 7-Methyl-1H-indazol-5-amine is a significant area of study. The core structure of this compound is utilized as a foundational element for building molecules with targeted anticancer properties.

While specific studies detailing the inhibitory effects of 7-Methyl-1H-indazol-5-amine hydrochloride on the K562 cell line are not found, the broader class of indazole derivatives has demonstrated significant antitumor activity. nih.gov Compounds synthesized using the 7-Methyl-1H-indazol-5-amine scaffold have been shown to exhibit growth inhibitory effects on various cancer cell lines. google.comgoogle.com For instance, complex molecules developed from this intermediate are designed as potent inhibitors of specific kinases that are crucial for cancer cell proliferation.

The direct impact of this compound on apoptotic pathways, such as the modulation of Bcl-2 family proteins or the activation of caspases-3 and -7, has not been specifically documented. However, kinase inhibitors derived from this compound often function by inducing apoptosis in cancer cells. The inhibition of survival-promoting kinases can lead to a downstream cascade of events that includes the activation of apoptotic mechanisms. For example, the inhibition of Spleen Tyrosine Kinase (Syk), a target for which 7-Methyl-1H-indazol-5-amine is a building block, has been linked to apoptosis induction in certain cancer types. googleapis.com

The most prominent role of 7-Methyl-1H-indazol-5-amine in preclinical research is as a key intermediate in the synthesis of kinase inhibitors. google.com It has been utilized in the development of inhibitors for several kinases implicated in oncogenesis, including:

Spleen Tyrosine Kinase (Syk): Patents describe the use of 7-Methyl-1H-indazol-5-amine to produce novel compounds with excellent Syk inhibitory activity. google.comgoogle.comgoogleapis.com Syk is involved in signaling pathways that can promote the growth of certain lymphomas and leukemias. googleapis.com

p21-activated kinase 4 (PAK4): Research has detailed the synthesis of potent PAK4 inhibitors where 7-Methyl-1H-indazol-5-amine is a key structural component. lookchem.com PAK4 is a known oncogene, and its inhibition is a therapeutic strategy for various cancers.

The indazole nucleus is a recognized pharmacophore that can interact with the ATP-binding site of kinases, making derivatives of 7-Methyl-1H-indazol-5-amine valuable for targeting these enzymes. nih.govlookchem.com

Table 1: Kinase Targets for Inhibitors Synthesized from 7-Methyl-1H-indazol-5-amine

| Kinase Target | Therapeutic Area | Reference |

|---|---|---|

| Spleen Tyrosine Kinase (Syk) | Antitumor, Anti-inflammatory | google.comgoogle.comgoogleapis.com |

Anti-inflammatory Research

The involvement of 7-Methyl-1H-indazol-5-amine in anti-inflammatory research is primarily through its use in creating inhibitors for kinases that play a role in inflammatory processes.

There is no direct evidence showing that this compound reduces pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). However, the inhibition of Syk, for which this compound is a precursor, is a known strategy for treating autoimmune and inflammatory diseases. googleapis.com Syk inhibitors can block signaling pathways that lead to the release of inflammatory mediators.

The modulation of inflammatory signaling pathways by this compound has not been directly studied. The compound's relevance lies in its incorporation into Syk inhibitors. Syk is a critical component in the signaling cascades of various immune cell receptors, and its inhibition can effectively dampen inflammatory responses. googleapis.comgoogleapis.com

Antimicrobial Activity Investigations

There is no direct preliminary evidence found in the reviewed scientific literature to suggest that this compound possesses antimicrobial activity. While various indazole derivatives have been synthesized and investigated for their potential as antibacterial agents, specific studies on this particular compound are not presently available.

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. DNA gyrase is a well-established bacterial enzyme and a common target for antibiotics. nih.gov While molecular docking studies have been performed on various indazole-containing compounds, showing potential interaction with DNA gyrase, no such studies have been published specifically for this compound. nih.govsid.irbiorxiv.orgresearchgate.net Therefore, its potential to bind and inhibit bacterial enzymes like DNA gyrase remains uninvestigated.

Neuropharmacological Research Applications

The indazole core is a feature in some neurologically active agents. However, research specifically detailing the neuropharmacological profile of this compound is scarce.

There is no available scientific literature that investigates the modulatory effects of this compound on neurotransmitter systems, including glutamate (B1630785) receptors.

No preclinical studies have been found that explore the impact of this compound on synaptic plasticity or cognitive processes.

The influence of this compound on serotonin (B10506) and norepinephrine (B1679862) pathways has not been reported in the scientific literature. However, it is noteworthy that a more complex molecule containing the 7-methyl-1H-indazol-5-yl moiety, specifically (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413), has been identified as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. nih.gov This compound was developed for the potential treatment of migraine. nih.gov The CGRP system is known to interact with various neurotransmitter pathways, but this does not provide direct evidence of the effects of the simpler this compound on serotonin or norepinephrine systems.

Role as a Scaffold in Targeted Therapeutic Research

The 7-methyl-1H-indazol-5-amine moiety is a privileged scaffold, meaning it is a structural framework that can bind to multiple biological targets with high affinity. This versatility has been exploited in the discovery of ligands for kinases, G-protein coupled receptors, and other important protein classes.

The indazole scaffold, a key feature of 7-methyl-1H-indazol-5-amine, is recognized for its ability to act as a hinge-binding motif in kinase inhibitors, which are compounds that block the action of protein kinases. researchgate.net Several FDA-approved anti-cancer drugs incorporate the indazole structure. nih.gov Derivatives of the indazole core have shown significant anti-cancer activity in both laboratory and animal models, often by targeting specific kinases. nih.gov

Akt Inhibitors: The 7-methyl-1H-indazol-5-amine scaffold has been specifically utilized in the development of inhibitors for the Akt (also known as Protein Kinase B) signaling pathway, which is a key regulator of cellular growth and survival and is often implicated in cancer. ucsf.edu Researchers have synthesized analog-sensitive Akt inhibitors based on a 7-substituted indazole scaffold. nih.govrsc.org By modifying the C7 position of the indazole ring, scientists were able to create inhibitors that selectively bind to a mutated form of Akt (analog-sensitive kinase) without significantly affecting the wild-type enzyme. ucsf.edunih.gov This strategy allows for precise investigation of the roles of different Akt isoforms in cellular processes. ucsf.edursc.org One such derivative, (S)-1-(5-(7-methyl-1H-indazol-5-yl)pyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-amine, was synthesized as part of these efforts. ucsf.edunih.gov

FGFR, EGFR, and IDO1 Inhibitors: While direct incorporation of the this compound scaffold into inhibitors for Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Indoleamine 2,3-dioxygenase 1 (IDO1) is not extensively documented in the provided research, the broader indazole scaffold is a common feature in inhibitors of these targets.

FGFR Inhibitors: Derivatives of 1H-indazol-3-amine have been optimized as potent inhibitors of FGFR1 and FGFR2, with some compounds showing significant anti-proliferative effects in cancer cell lines. nih.gov The development of selective FGFR1 inhibitors is a key area of research in cancer therapy, and various aminopyrazole derivatives containing different heterocyclic scaffolds have been investigated for their binding mechanisms. nih.govresearchgate.net

EGFR Inhibitors: The indazole core is a known pharmacophore in the design of EGFR inhibitors. researchgate.net Novel series of indazole derivatives have been developed and shown to act as dual inhibitors of EGFR and VEGFR-2, exhibiting potent antiproliferative activity against cancer cell lines. tandfonline.com The development of synthetic molecules that inhibit EGFR is a major focus in cancer chemotherapy. researchgate.net

IDO1 Inhibitors: IDO1 is an immunosuppressive enzyme that has become an important target for cancer immunotherapy. nih.gov Researchers have designed and synthesized N′-hydroxyindazolecarboximidamides as novel IDO1 inhibitors. nih.gov Although the inhibitory activities were moderate, the indazole scaffold was identified as a useful novel structure for further optimization in the development of IDO1 inhibitors. nih.gov Other scaffolds, such as isoxazolo[5,4-d]pyrimidin-4(5H)-one, have also been explored for developing selective IDO1 inhibitors. researchgate.netbohrium.commdpi.com

ROCK-II Inhibitors: Research into Rho-associated kinase (ROCK) inhibitors has explored various chemical scaffolds. While there is no specific mention of 7-methyl-1H-indazol-5-amine in the provided search results, a novel series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as ROCK-II inhibitors, with some compounds showing potent activity. nih.gov

The 7-methyl-1H-indazol-5-yl moiety is a key structural component in a class of potent human Calcitonin Gene-Related Peptide (CGRP) receptor antagonists developed for the treatment of migraine. nih.gov CGRP is a neuropeptide implicated in the pathophysiology of migraine. researchgate.netnih.gov

One of the most prominent examples is the compound BMS-742413, also known as zavegepant (B3321351). ucsf.edunih.govnih.gov This compound, chemically named (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is a high-affinity CGRP receptor antagonist with a Ki value of 0.023 nM. researchgate.net The inclusion of the 7-methylindazole pharmacophore in zavegepant contributes to its improved stability against oxidation. researchgate.net Preclinical studies have shown that BMS-742413 effectively inhibits CGRP-induced increases in facial blood flow in marmosets. ucsf.edunih.gov Another advanced CGRP receptor antagonist, HTL22562, also incorporates the 7-methyl-1H-indazol-5-yl group in its structure. researchgate.net

| Compound | Chemical Name | Target | Key Findings | Citations |

|---|

The development of ligands for sigma receptors, which are implicated in various central nervous system disorders, has involved the exploration of diverse chemical scaffolds. While the direct use of 7-methyl-1H-indazol-5-amine is not specified in the provided research, studies have focused on tetrahydroindazole-based derivatives as potent and selective sigma-2 receptor ligands. nih.gov Additionally, diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives have been evaluated for their affinity at both sigma-1 and sigma-2 receptors. nih.gov

The serotonin 5-HT6 receptor is a target for the development of treatments for cognitive disorders. researchgate.net Research in this area has primarily focused on indole (B1671886) and sulfone-containing structures. researchgate.net While there is no direct evidence of 7-methyl-1H-indazol-5-amine being used as a scaffold, other heterocyclic systems like indene-based derivatives have been designed and synthesized as serotonin 5-HT6 receptor ligands, with some showing high affinity. nih.gov The search for novel, non-indole and non-sulfone based 5-HT6 receptor ligands is an ongoing area of research. researchgate.net

Identification of Specific Molecular Targets and Binding Interactions

Understanding the specific molecular interactions between a compound and its biological target is crucial for rational drug design and optimization.

Binding studies for derivatives of the 7-methyl-1H-indazole scaffold have provided insights into their mechanism of action.

In the context of Akt inhibitors, the crystal structure of Akt2 in complex with an indazole-based inhibitor revealed that the C7 position of the indazole ring is in proximity to the "gatekeeper" methionine residue of the wild-type enzyme. ucsf.edunih.gov The distance between the methylthio group of the gatekeeper methionine and the C7-carbon of the inhibitor is approximately 3.7 Å. ucsf.edunih.gov This structural information guided the design of analog-sensitive inhibitors by introducing larger substituents at the C7 position, which would create a steric clash with the gatekeeper residue of the wild-type Akt, thereby conferring selectivity for the mutated, analog-sensitive version of the kinase. ucsf.edunih.gov

For CGRP receptor antagonists, zavegepant, which contains the 7-methylindazole moiety, is a high-affinity antagonist with a reported Ki of 0.023 nM. researchgate.net It acts as a competitive antagonist at the human CGRP receptor. researchgate.net

Molecular docking studies with other indazole derivatives have also been performed to understand their binding modes with various targets. For instance, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and the Peripheral benzodiazepine (B76468) receptor (PBR) have revealed specific binding interactions with active site amino acids. jocpr.com

| Compound/Derivative Class | Target | Binding/Activity Data | Key Interaction Details | Citations |

|---|

Interaction with Key Cell Signaling Pathways

Preclinical research has demonstrated that the 7-methyl-1H-indazol-5-amine moiety is a critical structural component for the development of potent inhibitors targeting key cell signaling pathways implicated in cancer. While direct studies on this compound are limited, its incorporation into more complex molecules has been shown to be crucial for their interaction with specific kinases that regulate cell growth, proliferation, and survival.

Research efforts have particularly focused on the role of this indazole derivative in the design of inhibitors for p21-activated kinase 4 (PAK4) and spleen tyrosine kinase (Syk). These kinases are known to be dysregulated in various malignancies, making them attractive targets for therapeutic intervention.

Inhibition of the PAK4 Signaling Pathway

The 7-methyl-1H-indazol-5-amine scaffold has been utilized in the synthesis of 2,4-diaminoquinazoline derivatives designed as potent PAK4 inhibitors. lookchem.com PAK4 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell proliferation, and survival. Its overexpression is associated with several types of cancer.

In a study focused on the development of these inhibitors, 7-methyl-1H-indazol-5-amine was used as a key intermediate. lookchem.com The resulting compounds were evaluated for their ability to suppress PAK4 kinase activity. Molecular modeling studies revealed that the indazole ring of these compounds forms crucial interactions within the ATP-binding site of the PAK4 kinase. Specifically, the indazole ring has been shown to interact with amino acid residues in the hinge region of the kinase, such as Leu398 and Glu396. lookchem.com

The substitution pattern on the indazole ring was found to be critical for inhibitory potency. Structure-activity relationship (SAR) studies indicated that modifications at the 7-position of the indazole ring, where the methyl group resides in the parent compound, can significantly impact the inhibitory activity against PAK4. For instance, the introduction of larger chemical groups at this position was not well-tolerated, suggesting that the compact nature of the methyl group is favorable for binding to the kinase. lookchem.com

The table below summarizes the in vitro enzymatic activities of representative 2,4-diaminoquinazoline derivatives incorporating the 7-methyl-1H-indazol-5-amine moiety against PAK4.

| Compound | Structure Modification | PAK4 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9d | Incorporation of 7-methyl-1H-indazol-5-amine into a 2,4-diaminoquinazoline scaffold | 0.033 | lookchem.com |

| Staurosporine (Control) | Broad-spectrum kinase inhibitor | Data not specified in the primary source for this table | lookchem.com |

Involvement in Syk-Mediated Signaling

The 7-methyl-1H-indazol-5-amine structure is also integral to the development of inhibitors targeting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a central role in the signal transduction of B-cell receptors (BCR). google.comgoogleapis.com Dysregulation of the BCR signaling pathway, in which Syk is a key component, is crucial for the growth and survival of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL). google.comgoogleapis.com

Patents have described the synthesis of novel 1,2,4-triazine-6-carboxamide derivatives that utilize 7-methyl-1H-indazol-5-amine as a starting material. google.comgoogleapis.com These compounds have demonstrated potent Syk inhibitory activity and have shown to inhibit the growth of cancer cell lines in preclinical models. google.comgoogleapis.com The invention of these compounds highlights the utility of the 7-methyl-1H-indazol-5-amine scaffold in creating selective Syk inhibitors for the potential treatment of hematological cancers. google.comgoogleapis.comgoogle.com The high selectivity of these compounds for Syk over other kinases is noted as an advantage, potentially leading to fewer off-target effects. google.comgoogleapis.com

Structure Activity Relationship Sar Studies of 7 Methyl 1h Indazol 5 Amine Hydrochloride Analogs

Impact of Substituent Effects on Biological Activity

The methyl group at the 7-position of the indazole ring, while seemingly a minor addition, can exert a significant influence on the molecule's properties. The introduction of a methyl group generally increases the lipophilicity of a compound. This increased lipophilicity can enhance membrane permeability and may improve access to hydrophobic binding pockets within a target protein.

In the context of kinase inhibitors, where the indazole ring often serves as a hinge-binding motif, the 7-methyl group can play a role in establishing favorable van der Waals interactions with non-polar residues in the ATP-binding site. While direct studies on 7-Methyl-1H-indazol-5-amine hydrochloride are limited, research on related indazole-based inhibitors has shown that methyl substitutions on the core can be crucial for potency and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, the presence of a methyl group at a specific position retained biological activity, highlighting the importance of such small alkyl substitutions. nih.gov

The introduction of halogens and other functional groups onto the indazole scaffold is a common strategy to modulate biological activity. Halogenation, in particular, can have multifaceted effects. The introduction of fluorine, chlorine, or bromine can alter the electronic properties of the indazole ring, often increasing the acidity of the N-H proton and enhancing its hydrogen-bonding capabilities.

Studies on indazole-based kinase inhibitors have demonstrated that halogenation can lead to a decrease in potency in some cases, while in others, it is beneficial. nih.gov For example, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the presence of hydrophobic groups like halogens led to a decrease in potency compared to methoxy (B1213986) derivatives. nih.gov Conversely, in other series, halogen substituents have been shown to be critical for achieving high affinity and selectivity. The specific impact of halogenation is highly dependent on the target and the specific position of the substitution.

Other functional groups, such as nitro groups, have also been studied. A systematic study on nitro-substituted indazoles reacting with formaldehyde (B43269) revealed that the position of the nitro group significantly affects the reactivity and the resulting products. acs.orgsemanticscholar.org While this study focused on chemical reactivity, it underscores how different functional groups can influence the electronic nature and steric profile of the indazole ring, which are key determinants of biological activity.

The following table summarizes the observed effects of various substitutions on the indazole core from different research findings:

| Substitution | Position | Observed Effect on Biological Activity | Reference |

| Methyl | Varies | Can be crucial for retaining activity. | nih.gov |

| Halogen | Varies | Can decrease potency in some kinase inhibitors. | nih.gov |

| Methoxy | Varies | Can lead to increased potency compared to halogenated analogs. | nih.gov |

| Nitro | 4, 5, 6, 7 | Affects chemical reactivity and product formation. | acs.orgsemanticscholar.org |

| Aryl | Varies | Can lead to improved activity in FGFR inhibitors. | nih.gov |

Positional Isomerism and Pharmacological Profiles

Positional isomerism, where substituents are located at different positions on the indazole ring, can lead to dramatic differences in pharmacological profiles. The relative positions of the methyl group and the amine function, as well as the point of attachment of larger side chains, dictate the molecule's three-dimensional shape and its ability to fit into a specific binding site.

Research on M1 positive allosteric modulators (PAMs) based on an N-methyl indazole scaffold highlighted the significant impact of positional isomers. researchgate.net Moving the N-methyl group from one nitrogen of the pyrazole (B372694) ring to the other resulted in distinct pharmacological properties, demonstrating that even a subtle change in the position of a small alkyl group can alter the interaction with the target protein. researchgate.net

Similarly, different isomers of methyl-1H-indazol-amine, such as 5-Methyl-1H-indazol-7-amine and 1-Methyl-1H-indazol-5-amine, present different spatial arrangements of their functional groups. This can lead to variations in their ability to form key interactions with a biological target, resulting in different potencies and selectivities. For instance, N2-substituted indazole derivatives have shown significant anti-angiogenic activity, with the substitution pattern on the benzyl (B1604629) group at the N2 position influencing the level of activity. tmu.edu.tw

The following table illustrates different positional isomers of methyl-indazol-amine:

| Compound Name | CAS Number | Key Structural Feature |

| 7-Methyl-1H-indazol-5-amine | 844882-18-4 | Methyl at C7, Amine at C5 |

| 5-Methyl-1H-indazol-7-amine | 221681-90-9 | Methyl at C5, Amine at C7 |

| 1-Methyl-1H-indazol-5-amine | 50593-24-3 | Methyl at N1, Amine at C5 |

Linker Substructure and its Role in Target Interaction

In many drug discovery programs, the indazole core acts as a scaffold to which other molecular fragments are attached via a linker. The nature of this linker—its length, flexibility, and chemical composition—is critical for optimal target interaction. A well-designed linker positions the binding fragments correctly within the target's binding site without introducing undue strain.

Studies on fragment-based inhibitors have shown that the linker itself can have a significant energetic contribution to the binding affinity, even if it does not directly interact with the target protein. nih.gov The conformational flexibility of the linker is a key consideration. A highly flexible linker may have a significant entropic penalty upon binding, as it loses a large degree of conformational freedom. Conversely, a rigid linker might not allow for the optimal positioning of the binding fragments.

The choice of atoms and functional groups within the linker can also influence the physicochemical properties of the entire molecule, such as solubility and lipophilicity. For example, the introduction of polar groups like amides or ethers into the linker can enhance solubility.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of a molecule is what the biological target "sees." Therefore, understanding the preferred conformations of this compound analogs is crucial for rational drug design. Conformational analysis, often performed using computational methods like molecular mechanics (MM) and quantum mechanics (QM), can predict the low-energy shapes a molecule is likely to adopt in solution.

For a series of imidazole (B134444) derivatives, conformational analysis revealed that the most stable conformers often adopt a helical shape. lew.ro The energy barriers between different conformers are also important, as a molecule may need to adopt a higher-energy conformation to bind to its target. Low-energy barriers allow for easier interconversion between conformers. lew.ro

X-ray crystallography provides definitive experimental evidence of the solid-state conformation and the interactions with a target protein. Studies on nitro-substituted indazoles have provided precise structural information, including torsion angles and intermolecular hydrogen bonding patterns. acs.orgsemanticscholar.org Such data is invaluable for understanding molecular recognition, the process by which a molecule binds to its specific target. The docking of indazole derivatives into the active sites of enzymes like renal cancer-related proteins has been used to predict binding energies and identify key interactions. nih.gov

Development of Optimized Analogs for Specific Target Selectivity

A major goal in drug discovery is to develop analogs with high selectivity for the intended target, thereby minimizing off-target effects. The indazole scaffold has been a fruitful starting point for the development of selective inhibitors for a variety of protein kinases and other enzymes. rsc.orgnih.govrsc.org

The development of potent and selective interleukin-2 (B1167480) inducible T cell kinase (ITK) inhibitors from an indazole series is a case in point. nih.gov Through iterative cycles of design, synthesis, and testing, researchers were able to optimize the initial hits to obtain sub-nanomolar inhibitors with excellent kinase selectivity. nih.gov Structure-based drug design (SBDD), guided by X-ray crystal structures of inhibitors bound to the target, played a key role in this process. nih.gov

Similarly, indazole derivatives have been optimized to act as selective inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov By analyzing the binding site of LSD1 and comparing it to other related enzymes, researchers were able to design a series of indoline-substituted indazole analogs with high selectivity over other demethylases and monoamine oxidases. nih.gov

The development of optimized analogs often involves a multi-parameter optimization process, where potency, selectivity, and pharmacokinetic properties are simultaneously improved. The data from SAR studies, such as those described in the preceding sections, provide the fundamental knowledge base for this optimization process.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods provides a complete analytical profile of the molecule, ensuring its identity and quality for research and development purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 7-Methyl-1H-indazol-5-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For the free base, 7-Methyl-1H-indazol-5-amine, ¹H NMR data has been reported. lookchem.com The spectrum, typically run in a solvent like DMSO-d₆, reveals characteristic signals for each proton. lookchem.com The methyl group protons (C7-CH₃) are expected to appear as a sharp singlet, while the aromatic protons on the indazole ring will present as distinct signals. lookchem.com The protons of the amine group (-NH₂) and the indazole N-H proton also produce characteristic signals, though their chemical shift can be variable and they may appear as broad singlets. lookchem.com

¹H NMR Spectral Data for 7-Methyl-1H-indazol-5-amine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 12.64 | s | 1H | Indazole N-H |

| 7.69 | s | 1H | Aromatic C-H |

| 6.55 | s | 2H | Aromatic C-H |

| 4.66 | s | 2H | Amine -NH₂ |

| 2.38 | s | 3H | Methyl -CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz lookchem.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is used to confirm the carbon skeleton, including the distinct carbons of the indazole ring and the methyl group. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental formula of 7-Methyl-1H-indazol-5-amine with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique provides unequivocal confirmation of the compound's molecular formula. For 7-Methyl-1H-indazol-5-amine (C₈H₉N₃), HRMS using a soft ionization technique like electrospray ionization (ESI) would detect the protonated molecule, [M+H]⁺, and its measured mass would be compared against the calculated theoretical mass. lookchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 7-Methyl-1H-indazol-5-amine hydrochloride, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands:

N-H Stretching: The amine (-NH₂) and indazole N-H groups would show characteristic stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring carbon-carbon double bond stretches typically appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine group is typically observed around 1600 cm⁻¹.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. lookchem.com If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule. googleapis.com It also reveals how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine, the indazole ring, and the hydrochloride counter-ion. While no crystal structure for this specific compound is publicly available, analysis of related indazole derivatives demonstrates the power of this technique for unambiguous structural confirmation. lookchem.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. myskinrecipes.com The compound is passed through a column under high pressure, and its retention time is measured. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks detected. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. googleapis.comgoogle.com As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which confirms the identity of the peak by its mass-to-charge ratio. This hyphenated technique is invaluable for confirming both the identity and purity of the target compound in a single analysis.

Computational Chemistry Approaches in Research

Computational chemistry has become a cornerstone in modern drug discovery and materials science, offering profound insights that complement experimental work. For indazole derivatives, including this compound, these approaches are used to predict properties, understand interactions, and guide the design of new molecules with desired functions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Spectroscopic Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to the study of indazole derivatives to understand their intrinsic properties. nih.govcore.ac.ukresearchgate.net

Reaction Mechanisms: DFT calculations can model the energy changes that occur during a chemical reaction, allowing researchers to map out the entire reaction pathway. This includes identifying transition states and intermediates, which helps in understanding and optimizing synthetic routes. nih.govacs.org For instance, DFT has been used to study the mechanism of forming N-substituted indazoles, a common synthetic step. acs.org

Spectroscopic Validation: DFT is also used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental results to confirm the structure of a synthesized compound. nih.govresearchgate.net This is particularly useful for unambiguously assigning signals in complex spectra. Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govdntb.gov.ua

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives

| Compound Class | Basis Set | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| 3-Carboxamide indazoles | B3LYP/6-311+ | HOMO-LUMO Energy Gap (ΔE) | Identified compounds with the largest energy gaps, indicating higher stability. | nih.govdntb.gov.ua |

| Substituted 1H-indazoles | B3LYP / 6-31G++(d,p) | Global Reactivity Descriptors | Calculated parameters like ionization potential and electron affinity to predict corrosion inhibition properties. | researchgate.net |

| Indazole-silver complex | B3LYP/6–311++G(d,p) | Vibrational Frequencies (FT-IR) | Calculated vibrational modes showed good agreement with experimental FT-IR spectra, confirming coordination. | core.ac.uk |

This table is generated based on data for various indazole derivatives and is representative of the analyses applicable to this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at an atomic level. nih.gov

For indazole derivatives, which are known to inhibit various protein kinases, docking studies are routinely performed to elucidate their binding modes. nih.govrsc.org These simulations can identify key interactions, such as:

Hydrogen Bonds: Often formed between the indazole core nitrogen atoms and amino acid residues in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: Involving the aromatic rings of the indazole and nonpolar residues of the protein. nih.gov

π-π Stacking: Occurring between the indazole ring system and aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr). rsc.org

Docking studies on various indazole derivatives have shown interactions with key amino acids in targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and renal cancer-related proteins. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Ligand Type | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Arylsulphonyl Indazoles | VEGFR2 | Cys919, Glu885, Phe1047 | Not specified, focuses on interaction energy | nih.gov |

| 3-Carboxamide Indazoles | Renal Cancer Receptor (6FEW) | LYS655, ASP784, MET699 | -8.0 to -9.5 for top compounds | nih.govrsc.org |

This table summarizes findings for different indazole compounds to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Stability and Binding Dynamics

MD simulations are often performed after docking to:

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose is stable. researchgate.netfrontiersin.org

Analyze Binding Free Energy: Techniques like MM/GBSA can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone.

Study Water Molecule Roles: MD can reveal the role of water molecules in mediating interactions between the ligand and the protein.

Simulate Binding and Unbinding: Advanced MD methods can simulate the entire process of a ligand binding to or unbinding from a receptor, providing kinetic information. nih.gov

Studies on indazole derivatives have used MD simulations to confirm that the inhibitors remain stable in the active site of their target enzymes. researchgate.netnih.govbohrium.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net

This approach is valuable for:

Ligand-Based Design: When the 3D structure of the target protein is unknown, a pharmacophore model can be built based on a set of known active molecules. researchgate.netugm.ac.id

Structure-Based Design: When the protein structure is known, a pharmacophore can be derived from the key interactions observed in the ligand-protein complex. nih.gov

Virtual Screening: The resulting pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify new potential hits that match the required features. ugm.ac.idmdpi.com

Pharmacophore models have been successfully developed for various classes of indazole inhibitors, guiding the design of new derivatives with improved potency and selectivity for targets such as Estrogen Receptor Alpha (ERα) and Hypoxia-inducible factor-1α (HIF-1α). nih.govugm.ac.id

Methodological Considerations for In Vitro and Preclinical Studies

A significant challenge in the in vitro evaluation of many organic small molecules, including indazole derivatives, is their limited aqueous solubility. nih.govmdpi.com Poor solubility can lead to an underestimation of a compound's potency and complicates the interpretation of structure-activity relationships. For 7-Methyl-1H-indazol-5-amine, which possesses a LogP of 2.03, indicating moderate lipophilicity, its hydrochloride salt form is a primary strategy to improve aqueous solubility. The protonation of the amine group to form the hydrochloride salt generally enhances the dissolution of the compound in aqueous media, a critical factor for its use in cell-based assays and other preclinical models.

The stability of the hydrochloride salt in solution is also a crucial consideration. A 2024 study on albendazole, another nitrogen-containing heterocyclic compound, demonstrated that its hydrochloride salt not only improved solubility but also exhibited robust physical stability under various stress conditions, including elevated temperature and humidity. nih.govmdpi.combohrium.com This suggests that forming a hydrochloride salt of 7-Methyl-1H-indazol-5-amine is a viable strategy for maintaining its integrity in experimental settings.

Beyond salt formation, several other techniques can be employed to enhance the solubility and stability of indazole derivatives in research media:

Co-solvents: The use of Dimethyl Sulfoxide (DMSO) is a common practice for dissolving hydrophobic compounds for in vitro screening. However, the final concentration of DMSO in the assay medium must be carefully controlled, as it can exert its own biological effects and potentially confound results.

Formulation with Excipients: For more advanced preclinical studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve the delivery and bioavailability of poorly soluble compounds.

pH Adjustment: The solubility of amine-containing compounds like 7-Methyl-1H-indazol-5-amine is often pH-dependent. Maintaining an appropriate pH in the research media can be critical for keeping the compound in solution.

The choice of strategy will depend on the specific experimental context, from high-throughput screening to more complex cell-based and in vivo models.

The reproducibility of experimental data is a cornerstone of scientific research, particularly in the highly competitive field of kinase inhibitor development. nih.gov The indazole scaffold is a common feature in many kinase inhibitors, and ensuring the reliability of data generated for compounds like this compound is essential for its potential advancement.

A critical aspect of data reproducibility in kinase inhibitor studies is the method used to quantify inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) is a commonly reported metric, but its value can be highly dependent on experimental conditions, such as enzyme and substrate concentrations. This can lead to significant variability between different laboratories and even between different experiments within the same lab.

To address this, there is a growing consensus that reporting the inhibition constant (Kᵢ) is a more robust approach. The Kᵢ value is a measure of the intrinsic binding affinity of the inhibitor for the kinase and is independent of the experimental setup. While the direct determination of Kᵢ can be more complex, it provides a more standardized and comparable measure of a compound's potency.

Validation of experimental findings through orthogonal assays is another crucial step. For instance, if this compound shows activity in a biochemical kinase assay, this finding should be confirmed in a cell-based assay that measures the inhibition of the target kinase in a more physiologically relevant context.

Furthermore, comprehensive characterization of the compound itself is fundamental to reproducibility. This includes confirming its identity and purity using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

By implementing these rigorous methodological considerations, researchers can generate high-quality, reproducible data that accurately reflects the biological activity of this compound, thereby providing a solid foundation for any further development.

Q & A

Basic: How can the synthesis of 7-Methyl-1H-indazol-5-amine hydrochloride be optimized for reproducibility and yield?

Answer:

The synthesis of this compound typically involves multi-step reactions, such as cyclization of substituted indole precursors followed by amination and HCl salt formation. Key considerations include:

- Reagent selection : Use of acetic acid as a solvent/catalyst under reflux conditions (3–5 hours) for cyclization, as demonstrated in analogous indazole syntheses .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Salt formation : Controlled addition of HCl in anhydrous conditions to ensure stoichiometric conversion to the hydrochloride salt.

- Yield optimization : Adjusting reaction time, temperature, and molar ratios of reagents (e.g., 1.1:1 molar ratio of formyl precursors to aminothiazolones) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : Confirm the indazole backbone and methyl/amine substituents via - and -NMR, comparing shifts to structurally related compounds (e.g., 7-methylindazole derivatives) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .

- HPLC : Assess purity (>98% by area normalization) and detect impurities .

Basic: How should researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

- Purity assessment : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Stability testing :

Advanced: What strategies are recommended for investigating the pharmacological activity of this compound?

Answer:

- Enzymatic assays : Test inhibition of targets like α-glucosidase or kinases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .

- Cell-based models : Evaluate cytotoxicity (MTT assay) and mechanism of action (e.g., apoptosis markers) in cancer cell lines.

- In vivo studies : Formulate the compound in hydrogels or saline for topical/systemic delivery, as demonstrated for metformin hydrochloride .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

- Source validation : Cross-check compound purity (HPLC, elemental analysis) and batch-to-batch consistency .

- Assay standardization : Use positive controls (e.g., acarbose for α-glucosidase inhibition) and replicate experiments across labs .

- Structural analogs : Compare activity trends in derivatives (e.g., 7-aryl or 7-alkynyl substitutions) to identify SAR patterns .

Advanced: What methodologies are suitable for formulating this compound in drug delivery systems?

Answer:

- Hydrogel encapsulation : Optimize polymer blends (e.g., carbopol/PEG) for controlled release, using rheology and Franz diffusion cells for permeability testing .

- Nanoparticle synthesis : Employ solvent evaporation or ionic gelation to prepare chitosan-based nanoparticles; characterize size (DLS) and entrapment efficiency .

- Stability in formulations : Monitor aggregation via SEM and chemical degradation under physiological conditions (e.g., 37°C, PBS buffer) .

Advanced: How should analytical methods for quantifying this compound in biological matrices be validated?

Answer:

- Validation parameters :

- Matrix effects : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate ion suppression in plasma/urine .

Advanced: What computational approaches can predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, JAK2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.